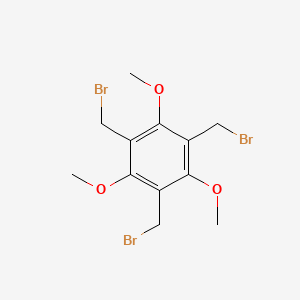
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene is an organic compound with the molecular formula C12H15Br3O3 It is characterized by three bromomethyl groups and three methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene can be synthesized through the bromination of 1,3,5-trimethoxybenzene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Trimethyl-substituted benzene derivatives.
Scientific Research Applications
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and dendrimers.
Materials Science: Employed in the preparation of cross-linked polymers and resins.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Biological Studies: Utilized in the development of bioactive compounds and probes for biochemical assays.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring. These interactions facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Lacks the methoxy groups, making it less electron-rich and slightly less reactive towards nucleophiles.
1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene: Contains methyl groups instead of methoxy groups, affecting its solubility and reactivity.
2,4,6-Tris(bromomethyl)mesitylene: Similar structure but with different substituents, leading to variations in physical and chemical properties.
Uniqueness
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene is unique due to the presence of both bromomethyl and methoxy groups, which provide a balance of electrophilic and nucleophilic reactivity. This dual functionality makes it a valuable intermediate for diverse chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C12H15Br3O3 |
|---|---|
Molecular Weight |
446.96 g/mol |
IUPAC Name |
1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene |
InChI |
InChI=1S/C12H15Br3O3/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6H2,1-3H3 |
InChI Key |
SIXRGCGOGHRWIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1CBr)OC)CBr)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















